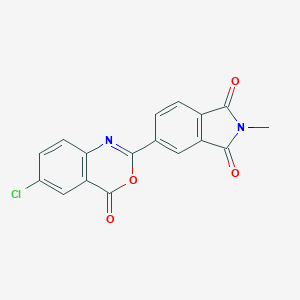
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, commonly known as CIV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CIV is not fully understood, but studies suggest that it may act through the inhibition of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. CIV has also been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects:
CIV has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell proliferation. CIV has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential as an anti-cancer agent. However, further studies are needed to fully understand the biological effects of CIV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CIV in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CIV is also stable under a range of conditions, making it suitable for use in various experimental setups. However, CIV is not readily soluble in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of CIV, including its use in the development of new anti-cancer therapies and its potential as a fluorescent probe for the detection of metal ions. CIV may also have applications in the field of organic electronics, as well as in the synthesis of other bioactive compounds. Further studies are needed to fully understand the biological effects of CIV and to explore its potential applications in various fields.
Méthodes De Synthèse
CIV can be synthesized through a multistep process involving the reaction of 2-methylisatin with phthalic anhydride and chloroacetyl chloride. The resulting intermediate is then reacted with ammonium carbonate and chloramine T to yield CIV. The purity and yield of CIV can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
CIV has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a photosensitizer for photodynamic therapy. CIV has also been studied for its potential use in organic electronics and as a starting material for the synthesis of other bioactive compounds.
Propriétés
Nom du produit |
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C17H9ClN2O4 |
Poids moléculaire |
340.7 g/mol |
Nom IUPAC |
5-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C17H9ClN2O4/c1-20-15(21)10-4-2-8(6-11(10)16(20)22)14-19-13-5-3-9(18)7-12(13)17(23)24-14/h2-7H,1H3 |
Clé InChI |
DHVBZGNLUZWZBL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3 |
SMILES canonique |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)

![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)



